5-bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide 5-bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 894002-12-1
VCID: VC4351260
InChI: InChI=1S/C17H14BrFN2O2S/c1-10-14(8-9-20-16(22)13-6-7-15(18)23-13)24-17(21-10)11-2-4-12(19)5-3-11/h2-7H,8-9H2,1H3,(H,20,22)
SMILES: CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=CC=C(O3)Br
Molecular Formula: C17H14BrFN2O2S
Molecular Weight: 409.27

5-bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide

CAS No.: 894002-12-1

Cat. No.: VC4351260

Molecular Formula: C17H14BrFN2O2S

Molecular Weight: 409.27

* For research use only. Not for human or veterinary use.

5-bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide - 894002-12-1

Specification

CAS No. 894002-12-1
Molecular Formula C17H14BrFN2O2S
Molecular Weight 409.27
IUPAC Name 5-bromo-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C17H14BrFN2O2S/c1-10-14(8-9-20-16(22)13-6-7-15(18)23-13)24-17(21-10)11-2-4-12(19)5-3-11/h2-7H,8-9H2,1H3,(H,20,22)
Standard InChI Key CCADBIPQNPSKQZ-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C3=CC=C(O3)Br

Introduction

"5-Bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide" is a synthetic organic compound that belongs to the class of heterocyclic amides. It features a combination of brominated furan and fluorophenyl-thiazole moieties, which are known for their potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

This compound's structure incorporates:

  • A 5-bromo-furan-2-carboxamide group, providing aromatic and electrophilic properties.

  • A 4-fluorophenyl-thiazole moiety, which contributes to its bioactivity and lipophilicity.

  • A flexible ethyl linker connecting the two functional groups, enhancing molecular adaptability for receptor binding.

Structural Characteristics

The molecular formula of this compound is C15H12BrFN2O2SC_{15}H_{12}BrFN_2O_2S, with a molar mass of approximately 399.24 g/mol. Its structure is characterized by:

  • A bromine atom at the 5-position of the furan ring.

  • A thiazole ring substituted with a methyl group and a fluorophenyl group.

  • An amide bond linking the furan ring to the ethyl-thiazole chain.

The presence of halogens (bromine and fluorine) enhances the compound's electron-withdrawing properties, potentially improving its pharmacokinetic profile.

Synthesis

The synthesis of "5-bromo-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)furan-2-carboxamide" typically involves:

  • Formation of the thiazole core: Reacting 4-fluoroacetophenone with thioamides under cyclization conditions.

  • Bromination of furan: Using brominating agents like N-bromosuccinimide (NBS) to selectively brominate the furan ring at the 5-position.

  • Amide coupling: Employing coupling reagents such as carbodiimides (e.g., EDCI or DCC) to link the brominated furan carboxylic acid with the thiazole-containing amine.

Biological Activity

Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity:

    • Effective against Gram-positive and Gram-negative bacteria due to its brominated heterocyclic structure, which disrupts microbial enzymes.

    • Potential antifungal properties arising from its electron-withdrawing substituents.

  • Anticancer Potential:

    • The fluorophenyl-thiazole moiety may interact with cancer cell receptors, inhibiting proliferation pathways.

    • Analogous compounds have shown efficacy in inducing apoptosis in breast cancer cell lines (e.g., MCF7).

  • Drug-Like Properties:

    • Computational studies using SwissADME indicate favorable pharmacokinetics, including high lipophilicity (logP\log P) and good membrane permeability.

Research Findings

PropertyObservations
Molecular FormulaC15H12BrFN2O2SC_{15}H_{12}BrFN_2O_2S
Molar Mass~399.24 g/mol
Antimicrobial ActivityActive against bacterial strains; moderate antifungal activity observed.
Anticancer ScreeningPromising results against breast cancer cell lines (e.g., MCF7).
SolubilitySoluble in DMSO, DMF; limited solubility in water.
StabilityStable under standard laboratory conditions; sensitive to strong acids/bases.

Future Directions

Further research on this compound could focus on:

  • Molecular Docking Studies: To identify specific protein targets, such as kinases or microbial enzymes.

  • SAR Studies: Systematic modification of substituents to optimize biological activity.

  • In Vivo Testing: Evaluating pharmacodynamics and pharmacokinetics in animal models.

  • Formulation Development: Exploring delivery systems like nanoparticles for enhanced bioavailability.

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